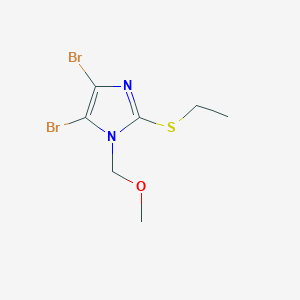
4,5-Dibromo-2-(ethylsulfanyl)-1-(methoxymethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-2-(ethylsulfanyl)-1-(methoxymethyl)-1H-imidazole: is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of bromine atoms at positions 4 and 5, an ethylsulfanyl group at position 2, and a methoxymethyl group at position 1.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-(ethylsulfanyl)-1-(methoxymethyl)-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of an imidazole derivative followed by the introduction of the ethylsulfanyl and methoxymethyl groups under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dibromo-2-(ethylsulfanyl)-1-(methoxymethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc, acetic acid.
Substitution: Amines, thiols, often in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated imidazole derivatives.
Substitution: Amino or thio-substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4,5-Dibromo-2-(ethylsulfanyl)-1-(methoxymethyl)-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated imidazoles on biological systems. It may serve as a probe to investigate enzyme interactions or as a precursor for bioactive molecules.
Medicine: In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Researchers explore its potential as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound may be used in the development of specialty chemicals, agrochemicals, or materials science applications.
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-2-(ethylsulfanyl)-1-(methoxymethyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atoms and ethylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 4,5-Dibromo-2-(methoxycarbonyl)-1H-imidazole
- 4,5-Dibromo-2-(methylthio)-1H-imidazole
- 4,5-Dibromo-2-(ethylthio)-1H-imidazole
Comparison: Compared to these similar compounds, 4,5-Dibromo-2-(ethylsulfanyl)-1-(methoxymethyl)-1H-imidazole is unique due to the presence of both the ethylsulfanyl and methoxymethyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
101853-81-0 |
|---|---|
Molekularformel |
C7H10Br2N2OS |
Molekulargewicht |
330.04 g/mol |
IUPAC-Name |
4,5-dibromo-2-ethylsulfanyl-1-(methoxymethyl)imidazole |
InChI |
InChI=1S/C7H10Br2N2OS/c1-3-13-7-10-5(8)6(9)11(7)4-12-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
FOWITXTVPDXSBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC(=C(N1COC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


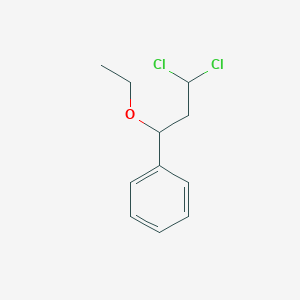
![4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid](/img/structure/B14323580.png)
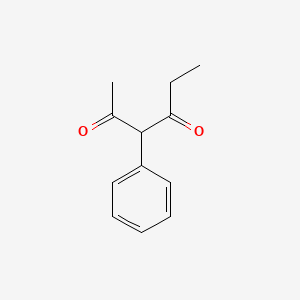
![3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B14323589.png)
![2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane](/img/structure/B14323601.png)

![2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol](/img/structure/B14323615.png)
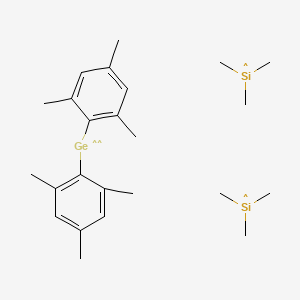

![1-[2-(Dodecyloxy)ethyl]naphthalene](/img/structure/B14323629.png)
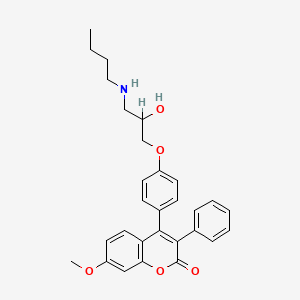
![3-Methoxybenzo[c]acridine](/img/structure/B14323637.png)
![2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid](/img/structure/B14323640.png)

